![molecular formula C22H22N6O2 B2673339 (E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 839699-15-9](/img/structure/B2673339.png)

(E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

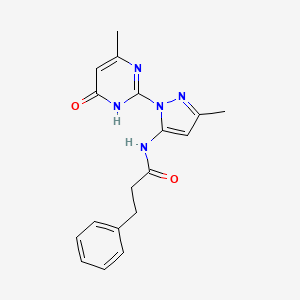

Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .

Synthesis Analysis

Quinoxalines can be synthesized through various methods. Tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups . These synthetic strategies and their functionalization have been documented with possible mechanistic rationalization .Molecular Structure Analysis

Quinoxalines have a bicyclic structure consisting of a benzene ring fused to a pyrazine ring . The structure of quinoxalines can be modified by the addition of various functional groups, leading to a wide range of derivatives with diverse properties .Chemical Reactions Analysis

Quinoxalines can undergo various chemical reactions, including acid-catalyzed rearrangements . They can also react with nucleophilic reactants, leading to biheterocyclic systems .Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxalines can be influenced by the presence of different functional groups and the nature of the π-linker . Changes in these factors can affect properties such as UV/Vis spectral responses and fluorescence properties .Wissenschaftliche Forschungsanwendungen

Quinoxaline Derivatives in Asymmetric Hydrogenation

Quinoxaline derivatives have been utilized in the development of P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. Such ligands have shown excellent enantioselectivities and high catalytic activities, proving useful in the efficient preparation of several chiral pharmaceutical ingredients, demonstrating the compound's relevance in synthetic chemistry and drug synthesis (Imamoto et al., 2012).

Anticancer Activity Evaluation

Research has explored the synthesis and in vitro anticancer activity evaluation of quinoxaline derivatives. Specific quinoxaline compounds have been tested for their effectiveness against cancer cells, contributing to the ongoing search for new therapeutic agents (Corona et al., 2000).

Antimicrobial and Antituberculosis Agents

Quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for their in vitro antituberculosis activity. The structure-activity relationship studies of these compounds offer insights into designing effective antituberculosis agents, highlighting the potential of quinoxaline derivatives in addressing infectious diseases (Jaso et al., 2005).

Synthesis and Biological Evaluation as Antimicrobial Agents

Some quinoxaline derivatives bearing amide moiety have been synthesized and evaluated for their antimicrobial activity. This study underscores the potential of quinoxaline derivatives as antimicrobial agents, further emphasizing the broad applicability of quinoxaline compounds in medicinal chemistry (Abu Mohsen et al., 2014).

General Characteristics and Applications of Quinoxalines

Quinoxalines, including the compound of interest, are part of a broader family of heterocyclic compounds that are investigated for various applications ranging from dyes and pharmaceuticals to antibiotics. These compounds' versatile nature is attributed to their structural diversity and potential biological activities, making them subjects of interest across different areas of chemical research (Pareek and Kishor, 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-1-[(E)-benzylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O2/c1-30-13-7-12-24-22(29)18-19-21(27-17-11-6-5-10-16(17)26-19)28(20(18)23)25-14-15-8-3-2-4-9-15/h2-6,8-11,14H,7,12-13,23H2,1H3,(H,24,29)/b25-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJAOTLQXLJFRY-AFUMVMLFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2673258.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2673262.png)

![(5R,10R,13S,17S)-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[5,10-epoxycyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B2673269.png)

![6-chloro-N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}pyridine-3-carboxamide](/img/structure/B2673270.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-chlorobenzoate](/img/structure/B2673272.png)

![7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2673278.png)

![3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2673279.png)